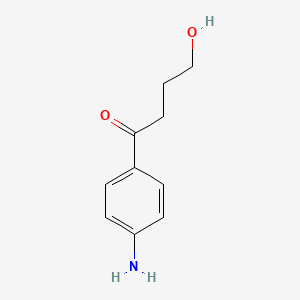

1-(4-Aminophenyl)-4-hydroxybutan-1-one

描述

1-(4-Aminophenyl)-4-hydroxybutan-1-one is a substituted butanone derivative featuring a 4-aminophenyl group at the first carbon and a hydroxyl group at the fourth carbon of the butanone backbone. For example, chalcone derivatives with a 4-aminophenyl moiety exhibit antimalarial activity by inhibiting the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction .

属性

IUPAC Name |

1-(4-aminophenyl)-4-hydroxybutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDDZNWMKVAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695785 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63237-19-4 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Condensation and Hydrogenation (Patent US4908481A)

A well-documented method involves the following steps:

Step A: Condensation

A 4-tert-alkoxy-benzaldehyde (e.g., 4-tert-butoxybenzaldehyde) is condensed with acetone under alkaline conditions to form 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one.

Step B: Hydrogenation

The enone is hydrogenated in the presence of catalysts such as palladium on activated charcoal and zinc oxide under hydrogen pressure (e.g., 20 bar) at elevated temperatures (~160 °C) to yield 1-(4-tert-alkoxy-phenyl)-butan-3-one.

Step C: Deprotection

The tert-alkoxy group is removed by refluxing the ketone in 2N sulfuric acid for about 3 hours, liberating isobutylene gas as a byproduct. The product crystallizes upon neutralization and isolation.

-

The process provides high yields (up to 93%) and purity (~95%) of 1-(4-hydroxyphenyl)-butan-3-one.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | 4-tert-butoxybenzaldehyde + acetone, NaOH | - | Forms enone intermediate |

| Hydrogenation | Pd/C, ZnO, 20 bar H2, 160 °C | 43 | Saturated ketone formed |

| Deprotection | 2N H2SO4, reflux 3 h | 93 | Removal of tert-butoxy group |

This method is scalable and uses readily available starting materials.

Reductive Amination Approach

Comparative Table of Key Preparation Parameters

| Parameter | Method A: Condensation-Hydrogenation-Deprotection | Method B: Reductive Amination (Related) |

|---|---|---|

| Starting Material | 4-tert-alkoxybenzaldehyde + acetone | Aromatic aldehyde + amine |

| Key Reagents | NaOH, Pd/C, ZnO, H2, H2SO4 | NaBH4, methanol/ethanol |

| Reaction Conditions | 160 °C, 20 bar H2, reflux in acid | Room temperature, 2 h stirring |

| Yield | Up to 93% after deprotection | Moderate to good (e.g., 71% in related cases) |

| Purity | ~95% after crystallization | Purification by extraction and filtration |

| Advantages | High purity, scalable, well-established | One-pot synthesis, mild conditions |

| Limitations | Requires high pressure hydrogenation | May produce mixtures of mono-, di-, tri-substituted products |

Research Findings and Notes

- The condensation-hydrogenation-deprotection sequence is robust for producing hydroxy-substituted phenylbutanones with high purity and yield.

- Protective groups such as tert-butoxy and tert-amyloxy facilitate selective transformations and can be efficiently removed under acidic conditions.

- Reductive amination methods, while more common for amine introduction, may require careful control to avoid over-alkylation or side products.

- The choice of catalyst and reaction conditions (temperature, pressure) critically influences the hydrogenation step's efficiency and selectivity.

- Analytical data such as boiling points, refractive indices, and UV spectra are used to characterize intermediates and final products, ensuring reproducibility.

化学反应分析

Types of Reactions: 1-(4-Aminophenyl)-4-hydroxybutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can lead to the formation of different substituted products based on the nucleophile used.

科学研究应用

Anticancer Properties

Research indicates that derivatives of 1-(4-Aminophenyl)-4-hydroxybutan-1-one exhibit promising anticancer activities. For instance, compounds that share structural similarities with this molecule have been investigated for their ability to inhibit specific oncogenic pathways. A study highlighted the potential of small molecules to target fusion proteins involved in cancers, such as the PAX3::FOXO1 fusion protein in alveolar rhabdomyosarcoma (ARMS). While not directly tested, the structural framework of this compound suggests it could serve as a scaffold for developing new inhibitors targeting similar pathways .

Anti-Parasitic Activity

The compound has shown potential in the development of bumped kinase inhibitors (BKIs) aimed at treating diseases caused by apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium parvum. These BKIs are designed to inhibit calcium-dependent protein kinases (CDPKs) that are crucial for the survival of these parasites. The modification of the 4-hydroxybutan-2-yl moiety in related compounds has led to significant activity against these pathogens, indicating that this compound could be a lead compound for further optimization .

Fine Chemical Intermediates

In the realm of chemical synthesis, this compound is utilized as a fine chemical intermediate. It serves as a building block for synthesizing various pharmaceutical compounds and agrochemicals. The ability to modify its structure allows chemists to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

Case Study: Development of BKIs

A notable case study involved the synthesis and evaluation of BKIs derived from this compound. Researchers synthesized several derivatives and tested their efficacy against Toxoplasma gondii and Cryptosporidium parvum. The results indicated that certain modifications significantly increased potency, with effective concentrations leading to over 50% growth inhibition in vitro .

| Compound | TgCDPK1 IC50 (μM) | Toxoplasma gondii EC50 (μM) | Cryptosporidium parvum EC50 (μM) |

|---|---|---|---|

| BKI-1712 | 0.0159 | 0.367 | 0.599 |

| BKI-1713 | 0.0169 | 0.472 | 0.472 |

| BKI-1768 | 0.0002 | 0.128 | 0.374 |

This table summarizes some key findings from the study, demonstrating the effectiveness of modified compounds based on the original structure of this compound.

作用机制

The mechanism by which 1-(4-Aminophenyl)-4-hydroxybutan-1-one exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the compound's role within it.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(4-Aminophenyl)-4-hydroxybutan-1-one with structurally or functionally analogous compounds, emphasizing substituent effects, molecular properties, and biological activities:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., -NH₂): The 4-aminophenyl group in the target compound and related chalcones enhances binding to biological targets via electrostatic interactions, as demonstrated in antimalarial chalcone derivatives . Electron-Withdrawing Groups (e.g., -F, -Cl): Halogenated analogs like 1-(4-fluorophenyl)-4-phenylbutan-1-one exhibit altered reactivity and stability, favoring applications in synthetic chemistry .

- Functional Group Positioning: The hydroxyl group at the fourth carbon in the target compound may improve solubility compared to non-hydroxylated analogs, balancing the lipophilicity introduced by the aromatic ring.

- Biological Activity Trends: Chalcone derivatives with 4-aminophenyl groups show stronger enzyme inhibition (e.g., 50% PfFNR inhibition) compared to non-aminophenyl analogs, underscoring the amino group’s critical role .

生物活性

1-(4-Aminophenyl)-4-hydroxybutan-1-one, also known as a derivative of 4-hydroxybutanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H13N1O2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.

- Receptor Modulation : It may act on receptors associated with neurotransmission, particularly in the central nervous system (CNS), influencing mood and behavior.

Case Studies

- GABA Transport Inhibition : A study investigated the synthesis of derivatives of 4-hydroxybutanamides and their effects on murine GABA transport proteins (GAT1-GAT4). The findings indicated that certain derivatives exhibited pIC(50) values ranging from 3.92 to 5.06, suggesting potential therapeutic applications in modulating GABAergic signaling .

- Antioxidant Activity : Research highlighted the antioxidant properties of similar compounds, suggesting that this compound might mitigate oxidative stress in cellular models. This activity is crucial for protecting against neurodegenerative diseases .

- Neuroprotective Effects : Animal studies have shown that this compound can exert neuroprotective effects by reducing neuronal apoptosis through modulation of apoptotic pathways and enhancing neuronal survival under stress conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(4-Fluorophenyl)-4-hydroxybutan-1-one | Moderate GABA inhibition | More potent than its amino counterpart |

| Ethanolamine | General enzyme inhibition | Less selective than 1-(4-Aminophenyl) derivative |

Summary of Biological Activities

常见问题

Q. Methodology :

- Multi-step synthesis : Begin with 4-aminophenyl precursors, such as 4-nitroacetophenone, followed by reduction of the nitro group to an amine. Introduce the hydroxybutanone moiety via nucleophilic addition or ketone functionalization.

- Catalysts : Use palladium-based catalysts for hydrogenation steps (e.g., reducing nitro to amine) and acid/base catalysts for ketone formation.

- Purification : Employ column chromatography or recrystallization (e.g., ethanol as a solvent) to isolate the product, as demonstrated in analogous syntheses of aromatic ketones .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 333–338 K for reflux) and solvent polarity to minimize by-products .

How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

Q. Methodology :

- Data collection : Use single-crystal X-ray diffraction to obtain intensity data. Ensure crystal quality by slow evaporation from a polar solvent.

- Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.

- Refinement : Refine the model iteratively with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions (e.g., O–H···N between hydroxyl and amine groups). Validate geometric restraints using CIF checkers .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Methodology :

- Chromatography : Use reversed-phase HPLC with a C18 column and mobile phases like methanol/buffer (65:35) for purity assessment .

- Spectroscopy : Confirm structure via - and -NMR (e.g., carbonyl peak at ~200 ppm, aromatic protons at 6.5–7.5 ppm). Mass spectrometry (ESI-MS) can verify molecular weight.

- Elemental analysis : Compare experimental C/H/N percentages to theoretical values to assess purity .

How do the amino and hydroxyl groups influence the compound's reactivity in nucleophilic or electrophilic reactions?

Q. Methodology :

- Nucleophilic reactions : The amine group can undergo diazotization or acylation, while the hydroxyl group participates in esterification or oxidation (e.g., to a ketone).

- Electrophilic substitution : The para-aminophenyl group directs electrophiles to the meta position, whereas the hydroxyl group activates the butanone chain for substitution.

- Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with analogous compounds lacking these groups .

What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

Q. Methodology :

- Cross-validation : Combine NMR, IR, and X-ray data to confirm functional groups. For example, X-ray can resolve ambiguities in tautomeric forms.

- Computational modeling : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Isotopic labeling : Use deuterated solvents or -labeled compounds to simplify NMR splitting patterns .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Methodology :

- Molecular docking : Screen against targets like enzymes or receptors using AutoDock Vina. Focus on interactions with the aminophenyl moiety (e.g., hydrogen bonding with catalytic residues).

- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- MD simulations : Study binding stability over time (e.g., 100 ns simulations in GROMACS) to assess target affinity .

How to design experiments to study the compound's stability under various pH and temperature conditions?

Q. Methodology :

- Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via HPLC.

- Kinetic analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life.

- Identification of degradants : Use LC-MS/MS to characterize oxidation by-products (e.g., quinone formation from the aminophenyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。